- Thieme chemistry journal awardees - where are they now? A general one-step synthesis of alkynes from enolisable carbonyl compounds, Synlett, 2009, (4), 558-561

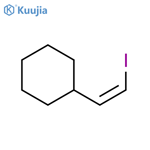

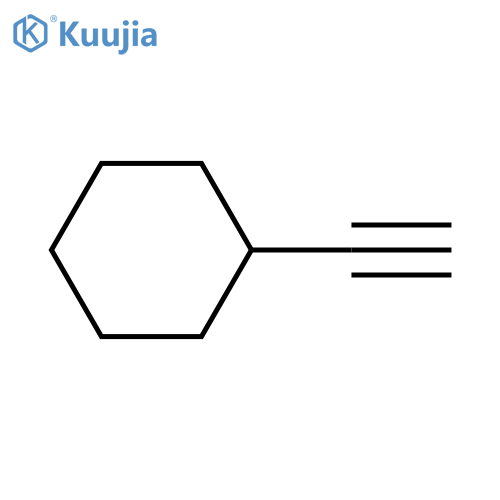

Cas no 931-48-6 (Ethynylcyclohexane)

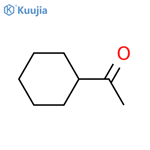

Ethynylcyclohexane structure

Produktname:Ethynylcyclohexane

Ethynylcyclohexane Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Ethynylcyclohexane

- Cyclohexane, ethynyl-

- Cyclohexylacetylene

- Ethynylcyclohexane (ACI)

- 1-Cyclohexylethyne

- Cyclohexylethyne

- Ethyne, cyclohexyl-

- NS00039526

- CYCLOHEXYL ACETYLENE

- Cyclohexylacetylene, 98%

- C8H12

- F16297

- EINECS 213-236-6

- 931-48-6

- DTXSID30239265

- EN300-192818

- MFCD00001513

- AKOS015888167

- ethynyl-cyclohexane

- AS-47825

- DB-004024

- Z1255457380

- CS-W022720

- Prothizinic acid; Protizinic acid

-

- MDL: MFCD00001513

- Inchi: 1S/C8H12/c1-2-8-6-4-3-5-7-8/h1,8H,3-7H2

- InChI-Schlüssel: SSDZYLQUYMOSAK-UHFFFAOYSA-N

- Lächelt: C#CC1CCCCC1

Berechnete Eigenschaften

- Genaue Masse: 108.09400

- Monoisotopenmasse: 108.094

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 0

- Schwere Atomanzahl: 8

- Anzahl drehbarer Bindungen: 0

- Komplexität: 98.5

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 0A^2

- Oberflächenladung: 0

- Tautomerzahl: nichts

- XLogP3: 3.1

Experimentelle Eigenschaften

- Farbe/Form: Farblose transparente Flüssigkeit

- Dichte: 0.828 g/mL at 25 °C(lit.)

- Siedepunkt: 130-132 °C(lit.)

- Flammpunkt: Fahrenheit: 64.4° f< br / >Celsius: 18° C< br / >

- Brechungsindex: n20/D 1.4540(lit.)

- Wasserteilungskoeffizient: Immiscible with water.

- PSA: 0.00000

- LogP: 2.19990

- Löslichkeit: Nicht bestimmt

Ethynylcyclohexane Sicherheitsinformationen

-

Symbol:

- Signalwort:Danger

- Gefahrenhinweis: H225

- Warnhinweis: P210

- Transportnummer gefährlicher Stoffe:UN 3295BF 3 / PGII

- WGK Deutschland:3

- Code der Gefahrenkategorie: 11

- Sicherheitshinweise: 16

- FLUKA MARKE F CODES:10

-

Identifizierung gefährlicher Stoffe:

- Gefahrenklasse:3.1

- PackingGroup:II

- Lagerzustand:Entflammbarer Bereich

Ethynylcyclohexane Zolldaten

- HS-CODE:2902199090

- Zolldaten:

China Zollkodex:

2902199090Übersicht:

2902090990 Andere naphthenische Kohlenwasserstoffe\Cyclische Olefine und zyklische Terpene.Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:2.0%.Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponenten

Zusammenfassung:

29029990 andere Cyclane, Cyclene und Cyclotherpene. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:2.0%.General tariff:30.0%

Ethynylcyclohexane Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069507-10g |

Ethynylcyclohexane |

931-48-6 | 98% | 10g |

¥2040.00 | 2024-04-25 | |

| TRC | E939213-500mg |

Ethynylcyclohexane |

931-48-6 | 500mg |

$ 95.00 | 2022-06-05 | ||

| Enamine | EN300-192818-0.1g |

ethynylcyclohexane |

931-48-6 | 95% | 0.1g |

$30.0 | 2023-09-17 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227495-5g |

Ethynylcyclohexane |

931-48-6 | 98% | 5g |

¥900.0 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069507-100mg |

Ethynylcyclohexane |

931-48-6 | 98% | 100mg |

¥67.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069507-5g |

Ethynylcyclohexane |

931-48-6 | 98% | 5g |

¥1080.00 | 2024-04-25 | |

| Oakwood | 237953-25g |

Ethynylcyclohexane |

931-48-6 | 97% | 25g |

$480.00 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E42270-250mg |

Ethynylcyclohexane |

931-48-6 | 95% | 250mg |

¥378.0 | 2024-07-18 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-234455-1 g |

Cyclohexylacetylene, |

931-48-6 | 1g |

¥346.00 | 2023-07-10 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E42270-1g |

Ethynylcyclohexane |

931-48-6 | 95% | 1g |

¥748.0 | 2023-01-18 |

Ethynylcyclohexane Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride , N′′′-[P,P-Bis(dimethylamino)-N-(1,1-dimethylethyl)phosphinimyl]-N,N,N′,N′,N′′,N′… Solvents: Dimethylformamide ; 18 h, -10 °C; 1 - 2 h, rt

Referenz

Synthetic Routes 2

Reaktionsbedingungen

Referenz

- Convenient two-step conversion of acid chlorides to terminal alkynes, Synlett, 1990, (4),

Synthetic Routes 3

Reaktionsbedingungen

Referenz

- Product class 8: linear alkynes: synthesis by elimination, Science of Synthesis, 2008, 43, 435-467

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referenz

- A new and practical synthesis of vinyl dichlorides via a non-Wittig-type approach, Tetrahedron Letters, 2000, 41(21), 4007-4009

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Samarium iodide (SmI2) Solvents: Benzene , Hexamethylphosphoramide

Referenz

- Generation of alkylidenecarbenes from 1,1-dibromoalk-1-enes by the reaction with samarium diiodide in hexamethylphosphoric triamide-benzene, Journal of the Chemical Society, 1992, (3), 219-20

Synthetic Routes 6

Reaktionsbedingungen

1.1 -

1.2 Catalysts: Iodine

1.2 Catalysts: Iodine

Referenz

- Acetylene, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 80 °C

Referenz

- Terminal alkynes from aldehydes via dehydrohalogenation of (Z)-1-iodo-1-alkenes with TBAF, Tetrahedron Letters, 2008, 49(48), 6794-6796

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran

1.2 Reagents: Ammonium chloride

1.3 Solvents: Hexane

1.4 Solvents: Hexane

1.2 Reagents: Ammonium chloride

1.3 Solvents: Hexane

1.4 Solvents: Hexane

Referenz

- A Practical Preparation of Terminal Alkynes from Aldehydes, Journal of Organic Chemistry, 2000, 65(6), 1889-1891

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide , Water , Cuprous chloride Solvents: Dimethylformamide ; 12 h, 120 °C

Referenz

- Synthesis of aromatic terminal allenes and aliphatic terminal alkynes from hydrazones using calcium carbide as an acetylene source, Organic Chemistry Frontiers, 2020, 7(4), 702-708

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Nitrogen

1.2 Reagents: Diethyl chlorophosphate

1.3 Reagents: Lithium diisopropylamide

1.2 Reagents: Diethyl chlorophosphate

1.3 Reagents: Lithium diisopropylamide

Referenz

- Conversion of methyl ketones into terminal alkynes: (E)-buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene, Organic Syntheses, 1986, 64, 44-9

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referenz

- An Alternative Approach for the Conversion of Aldehydes to Terminal Alkynes, Journal of Organic Chemistry, 1999, 64(18), 6918-6920

Synthetic Routes 12

Reaktionsbedingungen

1.1 -

1.2 Reagents: Iodine

1.2 Reagents: Iodine

Referenz

- Acetylene, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-6

Synthetic Routes 13

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, rt

Referenz

- Direct acylation and alkynylation of hydrocarbons via synergistic decatungstate photo-HAT/nickel catalysis, Chemical Communications (Cambridge, 2022, 58(85), 11937-11940

Synthetic Routes 15

Reaktionsbedingungen

Referenz

- Flash vacuum pyrolysis of stabilized phosphorus ylides. Part 1. Preparation of aliphatic and terminal alkynes, Journal of the Chemical Society, 1994, (10), 1281-4

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; overnight, 25 °C

1.2 2 h

1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 1.5 h, -78 °C; rt

1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min

1.2 2 h

1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 1.5 h, -78 °C; rt

1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min

Referenz

- The synthesis and reactions of alkynylboranes and "ate" complexes, 1976, , ,

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referenz

- Novel method for the preparation of monosubstituted acetylenes, especially cyclopropylacetylene, World Intellectual Property Organization, , ,

Synthetic Routes 18

Reaktionsbedingungen

1.1 Reagents: Samarium iodide (SmI2) Solvents: Benzene , Hexamethylphosphoramide

Referenz

- Reductions with samarium(II) iodide, Organic Reactions (Hoboken, 1994, 46,

Synthetic Routes 19

Reaktionsbedingungen

Referenz

- Reaction of cyclohexylacetylene with lower saturated monobasic acids, Zhurnal Obshchei Khimii, 1957, 27, 1185-7

Synthetic Routes 20

Reaktionsbedingungen

Referenz

- Synthesis of linear alkynes by rearrangement, Science of Synthesis, 2008, 43, 469-554

Ethynylcyclohexane Raw materials

- Cyclohexanone p-Toluenesulfonylhydrazone

- Borinic acid, B-cyclohexyl-B-(1,1,2-trimethylpropyl)-, methyl ester

- Ethyl 3-cyclohexyl-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate

- Cyclohexane, [(1Z)-2-iodoethenyl]-

- Cyclohexane, (2,2-dibromoethenyl)-

- 1-cyclohexylethan-1-one

- Cyclohexanemethanol, α-(dichloromethyl)-, 1-(4-methylbenzenesulfonate)

- Lithium Acetylide-ethylenediamine (1:1)

- Cyclohexane, [2-[tris(1-methylethyl)silyl]ethynyl]-

- Cyclohexane, (2,2-dichloroethenyl)-

- Lithium acetylide(Li(C2H)) (9CI)

Ethynylcyclohexane Preparation Products

Ethynylcyclohexane Verwandte Literatur

-

1. Azine-N-oxides as effective controlling groups for Rh-catalysed intermolecular alkyne hydroacylationDaniel F. Moseley,Jagadeesh Kalepu,Michael C. Willis Chem. Sci. 2021 12 13068

-

Maciej Skrodzki,Samanta Witomska,Piotr Pawlu? Dalton Trans. 2018 47 5948

-

Alexei V. Marchenko,Hélène Gérard,Odile Eisenstein,Kenneth G. Caulton New J. Chem. 2001 25 1244

-

Alessandra Cavarzan,Joost N. H. Reek,Francesco Trentin,Alessandro Scarso,Giorgio Strukul Catal. Sci. Technol. 2013 3 2898

-

Jean Demaison,Natalja Vogt,Rizalina Tama Saragi,Marcos Juanes,Heinz Dieter Rudolph,Alberto Lesarri Phys. Chem. Chem. Phys. 2019 21 19732

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen Carbide Acytide

- Lösungsmittel und organische Chemikalien Organische Verbindungen Acytide Acytide

- Lösungsmittel und organische Chemikalien Organische Verbindungen Acytide

- Lösungsmittel und organische Chemikalien Organische Verbindungen Säuren/Ester

- Lösungsmittel und organische Chemikalien Organische Verbindungen Kohlenwasserstoffe

931-48-6 (Ethynylcyclohexane) Verwandte Produkte

- 17715-00-3(Prop-2-yn-1-ylcyclohexane)

- 40430-66-8(1-Ethynyladamantane)

- 141345-08-6(4-Cyclohexyl-Butyne)

- 28509-10-6(1-Ethynyl-1-methylcyclohexane)

- 40276-93-5(3-Methyl-1-hexyne)

- 2248339-71-9(1,3-Dioxoisoindolin-2-YL 3-phenylbicyclo[1.1.1]pentane-1-carboxylate)

- 1396673-26-9(5-(furan-2-yl)-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide)

- 106662-98-0(2-tert-Butyl-2,3-dihydro-1,4-benzodioxin-2-ol)

- 2034399-06-7(N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-6-(trifluoromethyl)pyridine-3-carboxamide)

- 1882213-31-1(5-Amino-1-[(tert-butoxy)methyl]-6-methyl-1,2-dihydropyridin-2-one)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:931-48-6)Ethynylcyclohexane

Reinheit:99%

Menge:25g

Preis ($):441.0